Carbamazepine 10,11-epoxide-C13,d2 is a deuterium-labeled and carbon-13-labeled derivative of carbamazepine 10,11-epoxide, an active metabolite of carbamazepine. This compound belongs to the class of organic compounds known as dibenzazepines, characterized by two benzene rings connected by an azepine ring. The compound is primarily used in scientific research to study pharmacokinetics and drug metabolism due to its isotopic labeling, which aids in tracing and understanding metabolic pathways in biological systems .
Carbamazepine 10,11-epoxide is synthesized from carbamazepine through enzymatic oxidation, primarily facilitated by cytochrome P450 enzymes . It is classified under:
This classification highlights its structural complexity and relevance in medicinal chemistry .
The synthesis of carbamazepine 10,11-epoxide-C13,d2 involves several steps:
The molecular formula for carbamazepine 10,11-epoxide-C13,d2 is , with a molecular weight of approximately 255.27 g/mol. The structural representation includes a dibenzazepine framework with an epoxide group at the 10,11 position:
Carbamazepine 10,11-epoxide-C13,d2 can undergo several chemical reactions:
The following reagents are commonly used:
These reactions lead to various products depending on the conditions and reagents used .
Carbamazepine 10,11-epoxide exerts its pharmacological effects primarily through its action on voltage-gated sodium channels in neuronal membranes. It stabilizes hyperexcited nerve membranes and inhibits repetitive neuronal firing, which is essential for controlling seizures and stabilizing mood in bipolar disorder patients . This mechanism underscores its importance as an anticonvulsant agent.
While specific physical properties such as density and boiling point are often not disclosed for this compound, general properties include:
Key chemical properties include:
These properties can influence its behavior in biological systems and during synthesis .
Carbamazepine 10,11-epoxide-C13,d2 has significant applications in scientific research:
This compound plays a critical role in advancing our understanding of drug metabolism and pharmacology.
Carbamazepine 10,11-epoxide-C13,d2 serves as an indispensable internal standard in quantitative bioanalysis due to its near-identical chemical properties to unlabeled CBZ-E, differing only in mass. This allows precise measurement of CBZ-E in biological matrices during therapeutic drug monitoring (TDM), particularly when carbamazepine is co-administered with interacting drugs like valproate, lamotrigine, or phenytoin. These comedications alter the CBZ-E:carbamazepine ratio (normally ≤0.2 in adults), potentially leading to toxicity despite therapeutic carbamazepine levels (4–12 µg/mL) [1] [8]. The labeled epoxide enables accurate assessment of epoxide accumulation, which may reach toxic concentrations (≥8 µg/mL) and contribute to congenital abnormalities or seizure exacerbation [8].
In drug development, this tracer facilitates:
The dual isotopic labeling (D₂ and ¹³C) in carbamazepine 10,11-epoxide-C13,d2 provides distinct advantages for elucidating carbamazepine metabolism:
Table 2: Applications of Isotopic Labeling in Metabolic Studies
Label Position | Isotope Effect | Analytical Utility |
---|---|---|
C10/C11 (D₂) | Reduces epoxide hydrolysis rate | Prolongs detection window for CBZ-E |
Carboxamide (¹³C) | Minimal biochemical impact | Enhances MS selectivity in complex matrices |
Combined Labels | Improves metabolic stability and detection | Enables simultaneous pharmacokinetic/toxicokinetic modeling |
This isotopic design supports advanced techniques like stable isotope dilution mass spectrometry (SID-MS), which quantifies epoxide formation via cytochrome P450 (CYP3A4) and detoxification pathways in real-time. Such data are critical for predicting DDIs and optimizing dosing regimens in polypharmacy scenarios common in epilepsy treatment [1] [3] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7